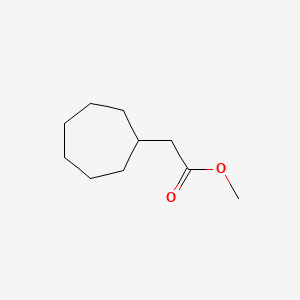
Methyl 2-cycloheptylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-cycloheptylacetate” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It is also known as “Cycloheaxaneacetic acid methyl ester” or "Methyl cyclohexylacetate" .
Synthesis Analysis
The synthesis of “Methyl 2-cycloheptylacetate” involves a two-step process . The first step is a hydrogenation reaction where 2-cycloheptylacetic acid is dissolved in methanol and sulfuric acid is added slowly . This mixture is then stirred at 70°C for 16 hours . After cooling to ambient temperature, the reaction mixture is added to water and extracted with ethyl acetate . The extract is then washed with brine and concentrated to obtain the title compound “Methyl 2-cycloheptylacetate” with a yield of 92.9% .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cycloheptylacetate” is represented by the InChI code: 1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “Methyl 2-cycloheptylacetate” is esterification . This involves the reaction of 2-cycloheptylacetic acid with methanol in the presence of sulfuric acid to form the ester .
Physical And Chemical Properties Analysis
“Methyl 2-cycloheptylacetate” is a liquid at room temperature . It has a molecular weight of 170.25 and its InChI code is 1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 .
Aplicaciones Científicas De Investigación
Radiolabeling and Biodistribution
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (a derivative of Methyl 2-cycloheptylacetate) has been studied for its neuroprotective potential. It was radiolabeled with C-11 and demonstrated significant accumulation in cortical brain areas in rats after intravenous administration. The compound effectively crossed the blood-brain barrier and was distributed across different brain regions, indicating its potential for neurological applications, especially in imaging and targeting specific brain areas for drug delivery (Yu et al., 2003).
Involvement in Neuroprotective Mechanisms
Research has indicated the involvement of similar compounds in neuroprotective mechanisms. For instance, 2-amino-7-phosphonoheptanoic acid, an antagonist of excitation induced by N-methyl-D-aspartate, demonstrated anticonvulsant activity against various convulsants. This points towards a protective role in neurological disorders, possibly implicating derivatives of Methyl 2-cycloheptylacetate in similar protective mechanisms against neuronal damage (Czuczwar & Meldrum, 1982).
Potential in Drug Delivery Systems
Cyclodextrins, which include derivatives like Methyl 2-cycloheptylacetate, have been studied extensively for their role in drug delivery systems. Specifically, their use in nasal drug delivery has been explored to enhance the bioavailability of peptide and protein drugs. Methylated derivatives like dimethyl-beta-cyclodextrin and randomly methylated beta-cyclodextrin have shown promising results in animal experiments for their efficacy in enhancing nasal absorption of drugs, indicating the potential utility of Methyl 2-cycloheptylacetate in similar applications (Marttin et al., 1998).
Role in Metabolic Pathways
Methylazoxymethanol acetate, another derivative, has been associated with metabolic changes, particularly affecting adenylate cyclase activity in liver homogenates and plasma membranes. This alteration in metabolic pathways suggests the potential of Methyl 2-cycloheptylacetate and its derivatives in influencing metabolic processes and related disorders (Zedeck & Swislocki, 1975).
Safety And Hazards
“Methyl 2-cycloheptylacetate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Propiedades
IUPAC Name |
methyl 2-cycloheptylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYCWOIEBDRRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cycloheptylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

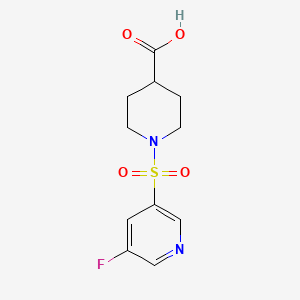
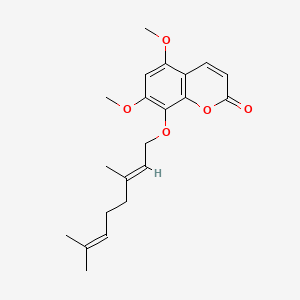
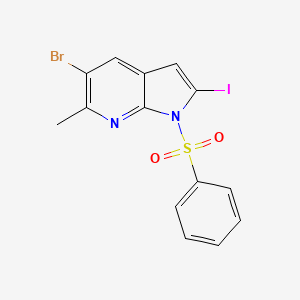
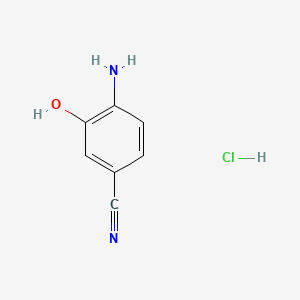
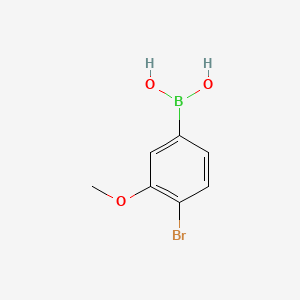
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
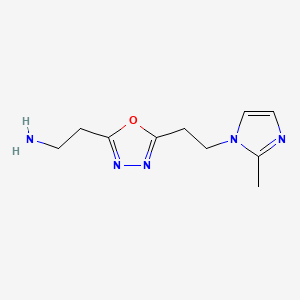
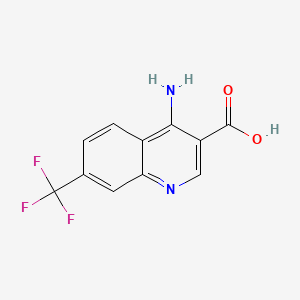
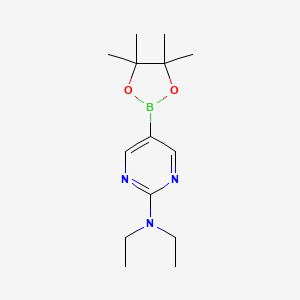
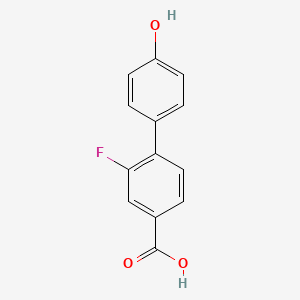
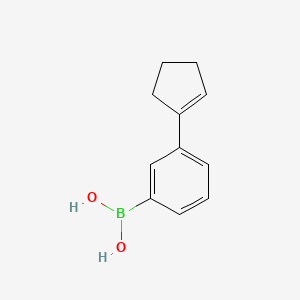
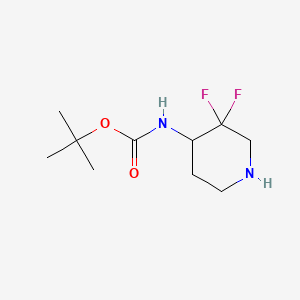
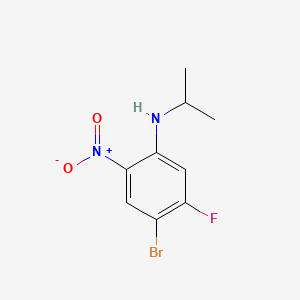
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)